molecular formula C12H17NO B2700820 2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol CAS No. 2162580-72-3

2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol

Cat. No. B2700820
CAS RN: 2162580-72-3
M. Wt: 191.274
InChI Key: QVYRYWPXMDYPNF-UHFFFAOYSA-N
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Description

The compound “2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol” is an organic compound that contains a cyclobutanol group (a four-membered ring with an alcohol functional group), an amine functional group, and a 2-methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a four-membered ring structure (cyclobutanol), with an amine group and a 2-methylphenyl group attached. The exact structure would depend on the specific locations of these groups on the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The alcohol and amine groups are likely to be reactive and could participate in a variety of reactions .

Scientific Research Applications

Synthesis of Cyclobutane-Containing Natural Products

Cyclobutanes are widely distributed in a large class of natural products featuring diverse pharmaceutical activities and intricate structural frameworks . The compound “2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol” could potentially be used in the [2 + 2] cycloaddition, which is the primary and most commonly used method for synthesizing cyclobutanes .

Development of New Drugs

The cyclobutane subunit is prevalent in various drugs and drug prototypes such as boceprevir, nalbuphine, exhibiting distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties . Therefore, “2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol” could be used in the development of new drugs with similar properties.

3. Modulation and Design of Structures in Medicinal Chemistry Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry . The compound “2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol” could be used as a building block in the design of new medicinal compounds.

Carbon Capture

Research has been conducted to develop a novel and efficient approach by encapsulating sorbents to capture CO2 in a cold environment . The compound “2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol” could potentially be used as a core sorbent in this process.

Microcapsule Formulation

The conventional emulsion technique was selected for the microcapsule formulation by using 2-amino-2-methyl-1-propanol (AMP) as the core sorbent and silicon dioxide as the shell . The compound “2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol” could potentially be used as a core sorbent in the formulation of microcapsules.

CO2 Loading Capacity

The effects of microcapsule quality and absorption temperature on the CO2 loading capacity of the microcapsules were investigated . The compound “2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol” could potentially be used in these investigations.

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the environment in which it is used. For example, if used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactions with other compounds, and investigating its physical and chemical properties in more detail .

properties

IUPAC Name

2-[(2-methylphenyl)methylamino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-4-2-3-5-10(9)8-13-11-6-7-12(11)14/h2-5,11-14H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYRYWPXMDYPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol

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